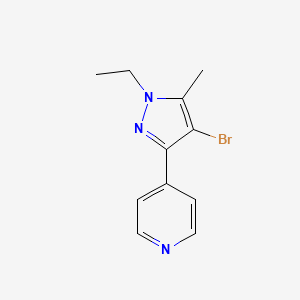

4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

4-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-3-15-8(2)10(12)11(14-15)9-4-6-13-7-5-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAZZOVUZITPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=CC=NC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole

- The pyrazole ring is constructed via condensation of hydrazines with β-dicarbonyl compounds or equivalents.

- Ethylation at the N1 position can be achieved by alkylation using ethyl halides under basic conditions.

- Methyl substitution at the 5-position is introduced by using methyl-substituted β-dicarbonyl precursors.

- Bromination at the 4-position is performed selectively using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination.

Representative Reaction Conditions

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyrazole ring formation | Hydrazine + methylated β-diketone, reflux | Formation of 5-methyl-pyrazole core |

| N1-Ethylation | Ethyl bromide, base (e.g., K2CO3), solvent | Selective alkylation at N1 |

| Bromination | NBS, solvent (e.g., dichloromethane), 0°C | Selective 4-bromo substitution |

Coupling to Pyridine

The pyridine ring is typically functionalized at the 3-position to enable coupling, often as a halide (e.g., 3-bromopyridine or 3-chloropyridine). The pyrazole moiety can be introduced via:

- Cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, where the pyrazole is converted to a boronic acid/ester or an amine derivative.

- Nucleophilic aromatic substitution (SNAr) if the pyridine ring is suitably activated.

Cross-Coupling Method

- Pyrazole derivative bearing a boronic acid or ester group at the 3-position is coupled with 3-halopyridine.

- Catalysts: Pd(0) complexes such as Pd(PPh3)4 or Pd2(dba)3 with phosphine ligands.

- Base: K2CO3, Cs2CO3, or NaOH.

- Solvent: Mixtures of water and organic solvents like dioxane or toluene.

- Temperature: 80–110 °C.

Example Conditions from Patent WO2021096903A1

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 or Pd2(dba)3 | Common Pd catalysts for cross-coupling |

| Base | K2CO3, Cs2CO3 | Facilitates coupling |

| Solvent | Dioxane/H2O, acetonitrile | Aprotic solvents preferred |

| Temperature | 80–110 °C | Optimal for reaction rate |

| Reaction time | 4–12 hours | Depending on scale and substrate reactivity |

Bromination Specifics

The bromination step to install the bromine at the 4-position of the pyrazole is critical and must be controlled to avoid side reactions. According to patent literature and synthetic protocols:

- Bromination is performed post-pyrazole formation.

- Use of NBS in aprotic solvents such as acetonitrile or dichloromethane at low temperature (0–5 °C) is preferred.

- Reaction monitoring by TLC or HPLC ensures selective monobromination.

- Yields of brominated pyrazole intermediates are typically high (70–85%).

Optimized Preparation Method Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring synthesis | Hydrazine + methylated β-diketone, reflux | 80–90 | Formation of 5-methyl-pyrazole |

| N1-Ethylation | Ethyl bromide, K2CO3, DMF, room temperature | 75–85 | Selective N-alkylation |

| 4-Bromination | NBS, CH3CN, 0–5 °C | 70–80 | Selective bromination |

| Coupling with 3-halopyridine | Pd catalyst, base, dioxane/H2O, 90 °C, 6 hours | 75–88 | Suzuki or Buchwald-Hartwig |

Research Findings and Advantages

- The methods described in patent WO2021096903A1 and related literature provide improved overall yields (~85–88%) compared to earlier routes (~70–75%).

- Use of potassium persulfate as an oxidizing agent in certain steps enhances the purity and yield of intermediates.

- The selection of aprotic solvents like acetonitrile and dioxane improves reaction efficiency and reduces side products.

- Controlled addition of reagents and temperature management reduces process hazards and increases reproducibility.

- The methods allow for scalability, suitable for industrial or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the pyrazole ring .

Scientific Research Applications

4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and antileishmanial compounds.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Research: It is used in molecular docking studies to understand its interaction with biological targets.

Mechanism of Action

The mechanism of action of 4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. For example, in antimalarial research, the compound may inhibit key enzymes or pathways essential for the survival of the parasite . Molecular docking studies have shown that it can fit into the active sites of these enzymes, thereby blocking their activity .

Comparison with Similar Compounds

Structural Analog: 4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine

Molecular Formula : C₁₁H₁₁BrClN₃ (MW: 300.58 g/mol)

- Key Differences :

- The ethyl group in the target compound is replaced by a 2-chloroethyl substituent.

- The addition of chlorine increases molecular weight by ~34.44 g/mol and introduces a polar, electronegative group.

- Impact :

- Reactivity : The chloroethyl group may enhance electrophilicity, facilitating nucleophilic substitution reactions.

- Toxicity : Chlorine could increase toxicity or alter metabolic stability compared to the ethyl analog .

Pyrimidine-Based Analogs (e.g., )

Example: 4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one

- Key Differences: Replaces pyridine with a pyrimidine ring and incorporates a bromophenylhydrazono group. Crystallographic Data: Dihedral angles between pyrazole and pyrimidine rings (9.2°–22.0°) suggest conformational flexibility, which may differ from the pyridine-linked target compound . Biological Activity: Pyrimidine derivatives often exhibit enhanced DNA-binding or kinase inhibition due to nitrogen-rich aromatic systems .

Imidazo[4,5-b]pyridine Derivatives ()

Example : 3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole

- Key Differences :

- Larger, more complex structure with piperazine and isoxazole moieties.

- Steric Effects : Bulkier substituents may reduce membrane permeability compared to the compact pyrazole-pyridine scaffold.

- Target Binding : The bromo-substituted imidazo[4,5-b]pyridine core is optimized for kinase inhibition, whereas the target compound’s simpler structure may favor different biological interactions .

Physicochemical Properties Comparison

Biological Activity

4-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

- Molecular Formula : C11H12BrN3

- Molecular Weight : 266.14 g/mol

- CAS Number : 2092641-35-3

Biological Activities

The compound exhibits a spectrum of biological activities, including:

-

Antibacterial Activity :

- Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains such as E. coli and S. aureus . For instance, compounds derived from similar structures have demonstrated significant antibacterial effects, with some achieving over 90% inhibition at specific concentrations.

-

Anticancer Properties :

- Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, certain derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

- Anti-inflammatory Effects :

-

Antioxidant Activity :

- Pyrazole compounds have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress .

- Enzyme Inhibition :

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Enzyme Interaction : The bromine atom in the structure may form halogen bonds with target proteins, influencing their activity .

- Cell Signaling Pathways : It has been observed to affect the MAPK/ERK signaling pathway, essential for cell proliferation and differentiation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Bromo-1H-pyrazol-5-amine | Structure | Antimicrobial |

| 1-Ethyl-5-methyl-1H-pyrazol-3-amine | Structure | Anti-inflammatory |

| 4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Structure | Anticancer |

Case Studies

Several studies highlight the compound's effectiveness in various applications:

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of pyrazole derivatives against pathogenic bacteria, revealing that certain modifications significantly enhanced their effectiveness .

- Anti-inflammatory Research : A clinical trial assessed the anti-inflammatory properties of pyrazole derivatives in patients with chronic inflammatory diseases, showing marked improvement compared to placebo controls .

- Cancer Treatment Studies : In vitro studies demonstrated that specific pyrazole derivatives could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.